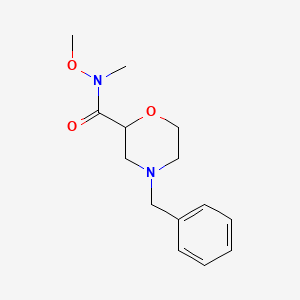

4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide

Cat. No. B8316332

M. Wt: 264.32 g/mol

InChI Key: PCIVLXNALOYUCZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07423037B2

Procedure details

An inerted 6 L reactor is charged with THF (242.5 mL), magnesium (54.47 g, 2240 mmol) and 5% of the total amount of 4-chlorotetrahydropyran (12.28 mL, 112 mmol). Then, a small amount of methyl iodide (0.5 mL) and one iodine crystal is added. The reaction mixture is stirred and heated up to 64-66° C. After initiation, the remaining 4-chlorotetrahydropyran (233.22 mL, 2127 mmol) diluted in THF (890 mL) is slowly added over 135 mins. The mixture is heated up for 30 additional minutes before being cooled to 0° C. Then, the Weinreb amide 2b (370 g, 1400 mmol) diluted in THF (2777 mL) is added over 180 mins between 0-4° C. and the mixture is stirred for a further 60 mins. Then, acetic acid (48 mL, 0.83 mmol) is added to the mixture followed by a 55/45:v/v:saturated NH4Cl/H2O mixture (2590 mL) keeping the temperature below 9° C. The organic layer is washed with a 60/40:v/v:saturated NH4Cl/H2O mixture (500 mL) and, after separation, toluene (1800 mL) and water (1800 mL) is added to the organic solution. Then after extraction, water (1100 mL) is added to the toluene mixture which is basified with 3.68 M Na2CO3aq (148 mL). The organic layer is dried over MgSO4, filtered and concentrated under reduced pressure to dryness to yield compound 8b as the free base (400.8 g, 98.6% yield).

Name

NH4Cl H2O

Quantity

2590 mL

Type

reactant

Reaction Step Six

Name

Name

Yield

98.6%

Identifiers

|

REACTION_CXSMILES

|

[Mg].Cl[CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.CI.II.CON(C)[C:16]([CH:18]1[O:23][CH2:22][CH2:21][N:20]([CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH2:19]1)=[O:17].C(O)(=O)C.[NH4+].[Cl-].O>C1COCC1>[C:25]1([CH2:24][N:20]2[CH2:21][CH2:22][O:23][CH:18]([C:16]([CH:3]3[CH2:8][CH2:7][O:6][CH2:5][CH2:4]3)=[O:17])[CH2:19]2)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

54.47 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

12.28 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1CCOCC1

|

|

Name

|

|

|

Quantity

|

242.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

233.22 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1CCOCC1

|

|

Name

|

|

|

Quantity

|

890 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

370 g

|

|

Type

|

reactant

|

|

Smiles

|

CON(C(=O)C1CN(CCO1)CC1=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

2777 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

48 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Six

|

Name

|

NH4Cl H2O

|

|

Quantity

|

2590 mL

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-].O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 (± 1) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is slowly added over 135 mins

|

|

Duration

|

135 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated up for 30 additional minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before being cooled to 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added over 180 mins between 0-4° C.

|

|

Duration

|

180 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for a further 60 mins

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 9° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer is washed with a 60/40

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

v/v:saturated NH4Cl/H2O mixture (500 mL) and, after separation, toluene (1800 mL) and water (1800 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the organic solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Then after extraction, water (1100 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the toluene mixture which

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer is dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)CN1CC(OCC1)C(=O)C1CCOCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 400.8 g | |

| YIELD: PERCENTYIELD | 98.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |